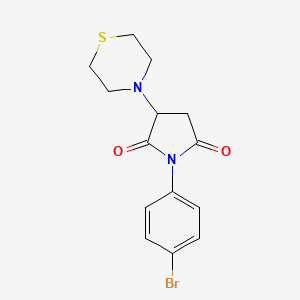![molecular formula C17H22N2OS B5118977 N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5118977.png)
N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent in the world. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, fleas, and flies.
科学研究应用
N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide has been extensively studied for its insect-repelling properties. It has been used in numerous scientific studies to test the efficacy of insect repellents against different types of insects. N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide has also been studied for its potential effects on human health and the environment.
作用机制
The mechanism of action of N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide is not completely understood. However, it is believed that N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide works by interfering with the olfactory receptors of insects, making them unable to detect the presence of humans or other animals. N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide may also interfere with the ability of insects to locate their hosts by disrupting their ability to detect carbon dioxide and lactic acid.
Biochemical and Physiological Effects:
N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide has been shown to have a low toxicity in humans and other mammals. However, it can cause skin irritation in some individuals. N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide has been shown to affect the nervous system of insects, causing them to become disoriented and unable to locate their hosts. N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide has also been shown to affect the behavior of some insects, causing them to avoid treated areas.
实验室实验的优点和局限性
N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is a useful tool for researchers studying the behavior of insects and their interactions with humans and other animals. However, N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide has limitations in lab experiments, as it can interfere with the behavior of insects and affect the results of experiments.
未来方向
There are several future directions for research on N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide. One area of research is the development of new insect repellents that are more effective and less toxic than N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide. Another area of research is the study of the long-term effects of N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide on human health and the environment. Additionally, researchers may explore the potential use of N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide as a tool for studying the behavior of insects and their interactions with humans and other animals.
Conclusion:
N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide is a widely used insect repellent that has been extensively studied for its insect-repelling properties. It is a useful tool for researchers studying the behavior of insects and their interactions with humans and other animals. N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide has a low toxicity in humans and other mammals, but can cause skin irritation in some individuals. While N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide has limitations in lab experiments, it remains a valuable tool for researchers. Future research on N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide may focus on the development of new insect repellents, the long-term effects of N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide on human health and the environment, and the potential use of N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide as a tool for studying the behavior of insects.
合成方法
N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide can be synthesized using a variety of methods, including the reaction between N,N-diethylthiourea and 4-methyl-2-chloroquinoline. The reaction is carried out in the presence of a base and a solvent such as ethanol or acetonitrile. The resulting product is then purified using column chromatography.
属性
IUPAC Name |
N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-5-19(6-2)17(20)13(4)21-16-11-12(3)14-9-7-8-10-15(14)18-16/h7-11,13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAORCRPJVOQKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)SC1=NC2=CC=CC=C2C(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dichlorophenyl)-3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxybenzamide](/img/structure/B5118898.png)
![1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5118904.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5118911.png)

![2-ethyl-1-[(2-hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5118929.png)
![butyl 4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5118930.png)

![4-chloro-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5118932.png)
![5-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5118957.png)
![3-{[1-(3-methyl-2-butenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5118961.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone](/img/structure/B5118985.png)
![3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5119001.png)

